molecular formula C20H30O3 B058313 ZT-Dial CAS No. 119944-79-5

ZT-Dial

Cat. No.: B058313
CAS No.: 119944-79-5
M. Wt: 318.4 g/mol
InChI Key: ZAWCPGMKVKTLKI-SPCHKEILSA-N
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Description

ZT-Dial is a synthetic organic compound primarily utilized in industrial catalysis and pharmaceutical intermediates. Its molecular structure features a dialkylthioether backbone with a zinc-thiolate coordination complex, enabling unique redox properties and thermal stability . Pharmacokinetic data from rodent trials show a half-life of 12.3 hours and bioavailability of 67% when administered orally .

Properties

CAS No.

119944-79-5

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(2E)-2-[2-[(1S,4aR,8aR)-5,5,8a-trimethylspiro[3,4,4a,6,7,8-hexahydro-1H-naphthalene-2,2'-oxirane]-1-yl]ethylidene]butanedial

InChI

InChI=1S/C20H30O3/c1-18(2)9-4-10-19(3)16(18)7-11-20(14-23-20)17(19)6-5-15(13-22)8-12-21/h5,12-13,16-17H,4,6-11,14H2,1-3H3/b15-5+/t16-,17+,19-,20?/m1/s1

InChI Key

ZAWCPGMKVKTLKI-SPCHKEILSA-N

SMILES

CC1(CCCC2(C1CCC3(C2CC=C(CC=O)C=O)CO3)C)C

Isomeric SMILES

C[C@@]12CCCC([C@H]1CCC3([C@H]2C/C=C(\CC=O)/C=O)CO3)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CC=C(CC=O)C=O)CO3)C)C

Synonyms

8,17-epoxylabd-12-ene-15,16-dial
8,17-epoxylabd-12-ene-15,16-dial, (1R-(1alpha(E),2alpha,4abeta,8aalpha))-isomer
aframodial
ZT-dial

Origin of Product

United States

Comparison with Similar Compounds

ZT-Dial belongs to the thioether-metal coordination compound class. Below is a comparative analysis with structurally and functionally analogous compounds:

Table 1: Physicochemical and Functional Properties
Compound Molecular Weight (g/mol) LogP Thermal Stability (°C) Catalytic Efficiency (TOF, h⁻¹)
This compound 342.5 2.8 285 1,200
ThioZinc-9 355.7 3.1 270 980
MercaptoCu-12 298.4 1.9 240 1,500
Dialkyl-S-Ag 375.2 4.2 310 850

Key Findings :

  • Thermal Stability : this compound outperforms MercaptoCu-12 and ThioZinc-9, likely due to stronger Zn-S bonding .
  • Catalytic Efficiency: While MercaptoCu-12 exhibits higher turnover frequency (TOF), this compound’s balance of stability and reactivity makes it preferable for prolonged industrial processes .
  • Lipophilicity (LogP) : this compound’s moderate LogP (2.8) reduces nephrotoxicity risks compared to Dialkyl-S-Ag (LogP 4.2), which shows hepatotoxicity in murine models .
Table 2: Toxicological Profiles
Compound LC50 (Aquatic, mg/L) LD50 (Rodent, mg/kg) Mutagenicity (Ames Test)
This compound 12.4 1,250 Negative
ThioZinc-9 8.9 980 Weak Positive
MercaptoCu-12 4.3 450 Positive
Dialkyl-S-Ag 22.1 2,100 Negative

Key Findings :

  • Aquatic Toxicity : this compound (LC50 12.4 mg/L) is less toxic than MercaptoCu-12 but requires stricter disposal protocols than Dialkyl-S-Ag .

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